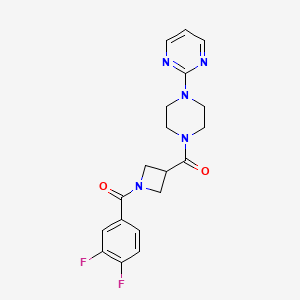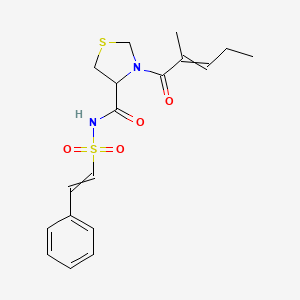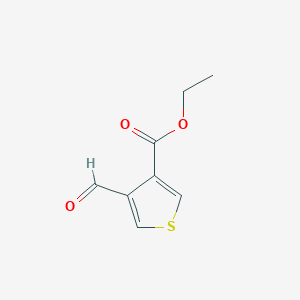![molecular formula C11H10F3NO3S B2536462 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid CAS No. 338421-05-9](/img/structure/B2536462.png)
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid, also known as 2-O-TFA or 2-OTFA is an organosulfur compound that has been used in a variety of scientific research applications. This compound was first synthesized in the early 2000s by a team of researchers at the University of Tokyo and has since become a popular tool in the lab for its wide range of applications.
Applications De Recherche Scientifique
Trifluoromethylation in Pharmaceuticals and Agrochemicals
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound, with its trifluoromethyl group, can be used in the synthesis of various pharmaceuticals and agrochemicals .
Radical Chemistry
This compound can be used in the trifluoromethylation of carbon-centered radical intermediates . This is a significant advancement in radical chemistry .
DNA Targeting Agents
The compound has been used in the serendipitous regioselective synthesis of DNA targeting agents . These agents can bind with the DNA duplex, making them potentially useful in cancer research .
N,S-difunctionalization of Triazoles
The compound has been used in the N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones . This process provides access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
DNA Sensing and Interaction Mechanisms
The compound has been used as a probe for DNA sensing and interaction mechanisms with calf thymus (ct)DNA . It has been found that the compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .
Organofluorine Chemistry
The compound, with its trifluoromethyl group, holds immense importance in the realm of scientific exploration, particularly in the pharmaceutical and agrochemical industries . It makes up more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Propriétés
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-19-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHVISSLZSLQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2536379.png)
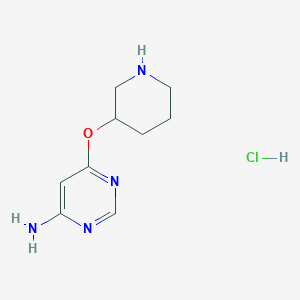
![Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2536383.png)
![Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate](/img/structure/B2536384.png)

![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)
![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)
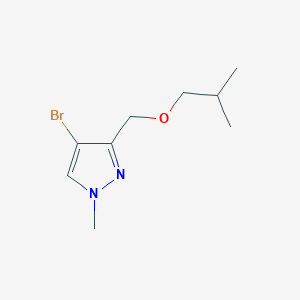
![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2536391.png)
